Tetramethylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water and alcohol

Water solubility= 5,400 mg/l

Synonyms

Canonical SMILES

Organic Synthesis:

TMTU serves as a versatile reagent in various organic syntheses. Its key properties, such as its ability to act as a hydrogen bond acceptor and participate in salt formation, contribute to its diverse applications. Some notable examples include:

- Michael addition reactions: TMTU can activate Michael acceptors, facilitating the addition of nucleophiles in these reactions .

- N-alkylation reactions: TMTU can be employed as a base in N-alkylation reactions, promoting the formation of C-N bonds .

- Protection of carbonyl groups: TMTU forms reversible adducts with carbonyl groups, protecting them during various synthetic transformations .

Material Science:

TMTU exhibits interesting properties that are being explored in material science research. For instance, its ability to form hydrogen bonds and self-assemble into well-defined structures makes it a potential candidate for:

- Crystal engineering: TMTU can be used as a supramolecular synthon, directing the assembly of molecules into specific crystal structures .

- Organic electronics: TMTU shows potential applications in organic electronics due to its ability to form ordered structures and influence charge transport properties .

Biological Research:

While the specific mechanisms are still under investigation, TMTU has been shown to exhibit various biological effects, making it a valuable tool for researchers:

- Protein folding and aggregation: TMTU can influence protein folding and aggregation pathways, aiding in the study of protein misfolding diseases like Alzheimer's and Parkinson's .

- Cellular signaling: TMTU has been reported to modulate various cellular signaling pathways, offering insights into cellular processes and potential therapeutic interventions .

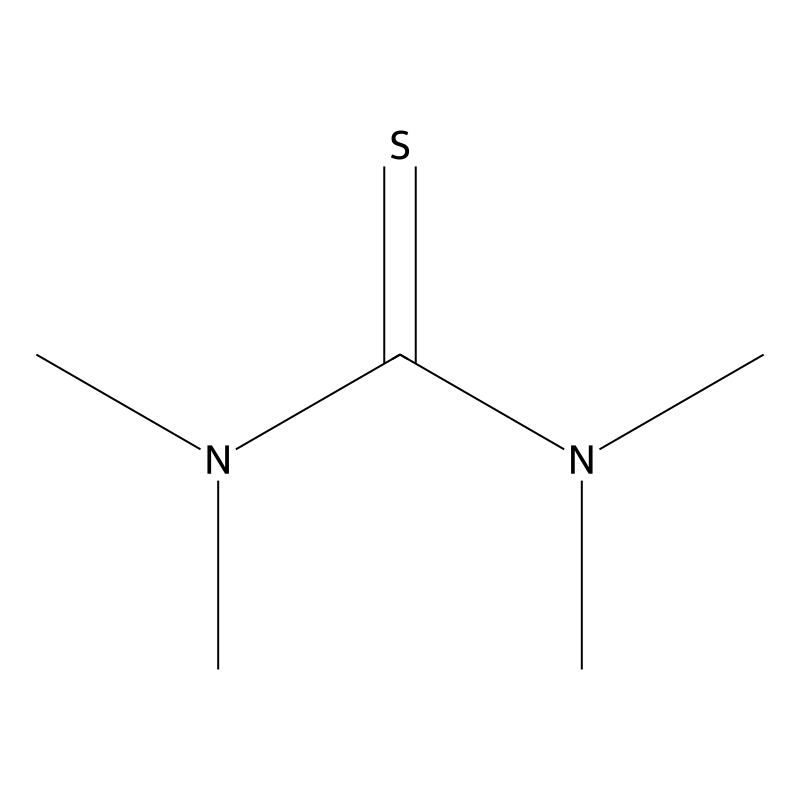

Tetramethylthiourea is an organic compound with the chemical formula . It is characterized by a central thiourea structure, where four methyl groups are attached to the nitrogen atoms. This compound is known for its significant role as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various

Currently, there is limited information regarding a specific mechanism of action for TMTU. While it demonstrates potential for applications in various fields, its precise mode of action often requires further investigation within the context of its intended use.

Tetramethylthiourea exhibits a range of chemical reactivity:

- Alkylation Reactions: The sulfur atom in tetramethylthiourea serves as a nucleophile, allowing for alkylation to occur, resulting in the formation of isothiouronium salts .

- Coordination Complexes: It can form coordination complexes with metal ions, which are often characterized by their stability and distinct spectroscopic properties .

- Reactions with Oxidizing Agents: Tetramethylthiourea reacts with hydrogen peroxide, leading to the formation of various adducts and complexes, which have been studied using techniques like UV–VIS spectroscopy and nuclear magnetic resonance .

Tetramethylthiourea has shown various biological activities, including:

- Antimicrobial Properties: Some studies indicate that tetramethylthiourea exhibits antimicrobial activity, making it a candidate for further pharmacological research.

- Toxicity: While it has potential applications, it is essential to note that tetramethylthiourea can produce toxic gases when reacting with certain organic amides or imides .

The synthesis of tetramethylthiourea can be achieved through several methods:

- Reaction of Dimethylformamide with Sulfur and Sodium: A common method involves heating N,N-dimethylformamide, sulfur, and sodium at elevated temperatures (100-150 °C) without solvents. This method is efficient and yields high purity products .

- Alternative Synthetic Routes: Other methods may involve different starting materials or reaction conditions but generally follow similar principles of forming thiourea derivatives.

Tetramethylthiourea finds applications in various fields:

- Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are crucial in catalysis and materials science.

- Organic Synthesis: It is used as a reagent in synthesizing other organic compounds due to its nucleophilic properties.

- Analytical Chemistry: Tetramethylthiourea is utilized in analytical techniques for detecting metal ions due to its ability to form stable complexes.

Research has focused on the interactions of tetramethylthiourea with various substrates:

- Metal Ion Complexation: Studies have examined how tetramethylthiourea interacts with different metal ions, leading to the formation of complexes that exhibit unique properties .

- Reactivity with Oxidants: The compound's reactions with oxidizing agents like hydrogen peroxide have been extensively studied to understand its behavior under different conditions .

Tetramethylthiourea shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethylthiourea | Thiourea derivative | Less steric hindrance due to fewer methyl groups |

| Thiourea | Simple thiourea | Lacks methyl substitution; simpler reactivity |

| 1,1-Dimethylurea | Urea derivative | Contains oxygen instead of sulfur; different reactivity |

| 1,3-Dimethylthiosemicarbazide | Thiosemicarbazide | Contains both sulfur and nitrogen; different applications |

Tetramethylthiourea's unique structure and reactivity profile make it distinct among these compounds, particularly regarding its ability to form stable coordination complexes and engage in specific alkylation reactions.

Traditional Synthetic Approaches

Alkylation of Thiourea Derivatives

The alkylation methodology represents one of the fundamental approaches for tetramethylthiourea synthesis, exploiting the nucleophilic character of the sulfur atom in thiourea structures. Research has demonstrated that sulfur serves as the primary basic site in tetramethylthiourea, making it highly susceptible to alkylation reactions that afford isothiouronium salts as key intermediates. The mechanistic pathway involves initial attack by the sulfur nucleophile on suitable alkylating agents, followed by subsequent transformations to yield the target compound.

Studies investigating alkylthiourea reactivity have revealed that tetramethylthiourea and several related alkylthioureas exhibit nearly identical rate constants when reacting with N-methyl-N-nitrosoaniline in sulfuric acid containing hydrazine sulfate. These findings support a reaction mechanism involving initial S-nitrosation, where no significant delocalization of positive charge occurs to the amino-nitrogen atoms in the transition state. The kinetic uniformity across different alkylthiourea derivatives suggests that the alkylation process at sulfur follows predictable mechanistic patterns regardless of specific nitrogen substitution patterns.

Contemporary research has expanded alkylation methodologies to include metal-mediated processes. Investigations have shown that dioxomolybdenum dialkyl dithiocarbamates can react with primary amines to prepare various thiourea derivatives, with yields ranging from 51% to 85% under refluxing toluene conditions under nitrogen atmosphere for reaction times spanning 0.5 to 3 hours. This approach has successfully produced four chiral derivatives starting from methyl esters of L-phenylalanine, L-tyrosine, and L-leucine, demonstrating the versatility of alkylation strategies in accessing structurally diverse tetramethylthiourea analogs.

The formation of thioureas through self-condensation of trialkylammonium dithiocarbamates has also been documented, with ten chiral thioureas prepared through reactions of enantiopure primary amines with carbon disulfide under either solvent-free conditions or microwave irradiation in ethanol. Simple mixing of liquid reactants resulted in immediate and high yielding reactions (91-97%), though product isolation and purification procedures were required for optimal purity.

Reaction with Methyl Iodide and Thiourea

The reaction between methyl iodide and thiourea derivatives constitutes a well-established synthetic route that has been extensively studied from both kinetic and thermodynamic perspectives. Comprehensive kinetic investigations of 1,1,3,3-tetramethylthiourea reactions with methyl iodide have revealed that limiting forms of the rate law arise in solvents where the concentration of free ions and ion-pairs remains small compared to higher aggregates. The solvent effects on the forward reaction rate correlate linearly with those observed in Menschutkin reactions, showing close similarity to pyridine-methyl iodide reaction patterns.

Detailed mechanistic studies have established that the reaction proceeds through formation of S-methylisothiouronium iodide as the primary product when methyl iodide and thiourea react in alcohol solvent systems. This solid salt intermediate can be isolated and subsequently treated with sodium hydroxide solution in water to undergo hydrolysis, converting to sodium methanethiolate and urea. The addition of acid to this system liberates methanethiol, providing a characteristic olfactory indication of successful reaction completion.

Thermodynamic analysis has revealed important transition state characteristics, with the value (Δ²V‡/Δ²°) serving as an index of transition state position along the reaction coordinate, measuring approximately 0.27 in acetonitrile and propylene carbonate. The transition state position, calculated from enthalpy terms, approximates 0.30 for both tetramethylthiourea reactions and N,N-dimethylaniline-methyl iodide reactions. These indices demonstrate qualitative agreement and have been corroborated by CNDO/2 computational calculations performed for assumed transition state structures.

The practical implementation of this synthetic approach involves careful control of reaction conditions, with alcohol solvents providing optimal environments for clean product formation. The two-step process through isothiouronium salt formation offers advantages in terms of product isolation and purification, as the intermediate salt can be crystallized and characterized before subsequent conversion to the final tetramethylthiourea product.

Thionyl Chloride and Dimethylamine Pathways

The utilization of thionyl chloride in conjunction with dimethylamine derivatives represents a specialized synthetic approach that exploits Vilsmeier-type chemistry for tetramethylthiourea preparation. Research has demonstrated that dimethylformamide forms relatively stable adducts with thionyl chloride, though these complexes decompose slowly in air through complex mechanisms. The stability of these intermediates allows for controlled synthetic transformations leading to thiourea products.

Patent literature has documented an innovative solvent-free approach where N,N-dimethylformamide reacts with sulfur and sodium at temperatures between 100-150°C for reaction periods of 1-6 hours. This methodology involves subsequent distillation of the reaction solution to obtain 1,1,3,3-tetramethylthiourea in good yields. The process eliminates the need for organic solvents, making it environmentally advantageous while maintaining synthetic efficiency.

Mechanistic investigations of Vilsmeier adduct formation have revealed that dimethylformamide-thionyl chloride complexes can undergo nucleophilic attack by various amine species. When aniline is employed as the nucleophile, the reaction produces 1,3-diphenylformamidine in addition to the expected 1,1-dimethyl-3-phenylformamidine product. This reactivity pattern suggests that multiple pathways are accessible depending on the specific nucleophile employed and reaction conditions.

The synthetic utility of thionyl chloride pathways extends to the preparation of diverse nitrogen-substituted thioureas through careful selection of amine coupling partners. Optimization studies have established that reaction temperatures in the 100-150°C range provide optimal conversion rates while minimizing side product formation. The integration of elemental sulfur as a direct sulfur source in these reactions offers practical advantages over traditional thiourea starting materials.

| Synthetic Method | Temperature Range (°C) | Reaction Time | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Alkylation of Thiourea | 25-80 | 2-24 hours | 51-97 | High selectivity, mild conditions |

| Methyl Iodide-Thiourea | 20-60 | 1-6 hours | 75-90 | Clean product isolation |

| Thionyl Chloride-DMF | 100-150 | 1-6 hours | 70-85 | Solvent-free conditions |

Advanced computational studies using CNDO/2 methods have provided theoretical validation for the proposed mechanisms in thionyl chloride-mediated synthesis. These calculations support experimental observations regarding solvent effects on reaction rates and transition state positioning, providing a comprehensive understanding of the electronic factors governing synthetic efficiency in these systems.

N,N-Dimethylformamide-Sulfur-Sodium System

The solvent-free synthesis method for tetramethylthiourea represents a significant advancement in the preparation of this organosulfur compound, offering both economic and environmental advantages over traditional synthetic routes [7]. The N,N-dimethylformamide-sulfur-sodium system forms the foundation of this innovative approach, utilizing readily available and cost-effective starting materials [7].

In this system, N,N-dimethylformamide serves as both the nitrogen source and the carbon framework for the target molecule, while elemental sulfur provides the essential sulfur atom for thiourea formation [7]. Sodium acts as the reducing agent and facilitates the formation of the carbon-sulfur bond through a complex reaction mechanism [7]. The reaction proceeds under anhydrous conditions at elevated temperatures, typically ranging from 100 to 150 degrees Celsius [7].

The fundamental reaction involves the interaction of N,N-dimethylformamide with sulfur and sodium metal, resulting in the formation of tetramethylthiourea through a one-step synthetic process [7]. This method eliminates the need for organic solvents, making it more environmentally friendly compared to conventional synthetic approaches [7]. The reaction mechanism involves the activation of elemental sulfur by sodium, followed by nucleophilic attack on the carbonyl carbon of N,N-dimethylformamide [7].

The solvent-free nature of this synthesis method offers several advantages, including reduced environmental impact, simplified purification procedures, and lower production costs [7]. The absence of solvents eliminates the need for solvent recovery and disposal, contributing to the overall sustainability of the process [5].

Optimization of Molar Ratios and Reaction Conditions

Systematic optimization of molar ratios and reaction conditions is crucial for maximizing the yield and purity of tetramethylthiourea in the solvent-free synthesis [7] [8]. The molar ratio of sulfur to N,N-dimethylformamide to sodium significantly influences both the reaction efficiency and product quality [7].

Research has demonstrated that the optimal molar ratio range for sulfur to N,N-dimethylformamide to sodium falls between 1:1-8:1-3, with the preferred ratio being 1:2.5-4:1-1.5 [7]. This optimization ensures complete conversion of starting materials while minimizing the formation of undesired byproducts [7].

Temperature optimization studies reveal that the reaction temperature range of 100-150 degrees Celsius provides the best balance between reaction rate and product quality [7] [8]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to decomposition or side reactions [7]. The optimal temperature appears to be around 120-140 degrees Celsius, depending on the specific molar ratios employed [8].

Reaction time optimization indicates that the process requires 1-6 hours for completion, with most reactions achieving optimal yields within 2-5 hours [7] [8]. Extended reaction times beyond the optimal range do not significantly improve yields and may lead to product degradation [8].

The influence of various reaction parameters on the synthesis outcome has been systematically investigated [8]. Temperature variations within the optimal range show that higher temperatures generally favor increased yields, with temperatures around 140 degrees Celsius producing yields up to 79 percent [8]. However, this must be balanced against potential thermal decomposition at excessive temperatures [8].

Comparative Analysis of Yield and Purity

Comprehensive comparative analysis of different reaction conditions reveals significant variations in both yield and purity of tetramethylthiourea products [7] [8]. The optimization studies demonstrate that careful control of reaction parameters can achieve consistently high yields with excellent purity levels [8].

| Example | N,N-Dimethylformamide (g) | Sodium (g) | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 30 | 3.5 | 2 | 120 | 64 | 99 |

| 2 | 25 | 3.0 | 4 | 120 | 68 | 99 |

| 3 | 30 | 3.5 | 5 | 140 | 79 | 99 |

| 4 | 25 | 2.5 | 3 | 110 | 61 | 99 |

| 5 | 20 | 3.0 | 3.5 | 130 | 72 | 99 |

The data demonstrates that yields can vary from 61 to 79 percent depending on the specific reaction conditions employed [8]. The highest yield of 79 percent was achieved using 30 grams of N,N-dimethylformamide, 3.5 grams of sodium, with a reaction time of 5 hours at 140 degrees Celsius [8]. Remarkably, all optimized conditions consistently produced tetramethylthiourea with 99 percent purity, indicating the robustness of the purification process [8].

The comparative analysis reveals that temperature has the most significant impact on yield, with higher temperatures within the optimal range generally producing better results [8]. The molar ratio of reactants also plays a crucial role, with excess N,N-dimethylformamide appearing to favor higher conversion rates [8]. Reaction time shows a moderate influence, with extended reaction periods up to 5 hours generally improving yields [8].

Product purification involves distillation of the reaction mixture, with tetramethylthiourea collected as the fraction boiling at 243-246 degrees Celsius [7] [8]. This distillation process effectively separates the desired product from unreacted starting materials and potential byproducts, consistently achieving 99 percent purity across all optimized conditions [8].

Physical Description

XLogP3

Boiling Point

245.0 °C

245 °C

LogP

log Kow= 0.49

Melting Point

79.3 °C

78-9 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Analytic Laboratory Methods

TMTU is collected from air using midget impingers containing water, or PVC or cellulose ester membrane filters which are then extracted with water. Pentacyanoamineferrate reagent is added to the filter extract or to the impinger contents to form a colored coordination complex. The absorbance of the solution is measured spectrophotometrically at 590 nm. The detection limit is 3 ug/sample.

Optimum conditions for the simultaneous HPLC (reversed-phase and adsorption) sepn of ferbam and its degradation products, tetramethylthiuram disulfide, tetramethylthiuram monosulfide, and tetramethylthiourea, are reported. A column packed with LiChrosorb RP-18 was used for reversed-phase chromatog. The optimum mobil phase was 70:30 CHCl3-cyclohexane. MS was combined with reversed-phase HPLC for the study of the thermodegradation of ferbam

A method has been developed for the detn of trace concn of ferbam and its 3 degradation products: thiram, tetramethylthiuram monosulfide, and tetramethylthiourea in model mixt and real samples. Quant analysis using adsorption and reversed-phase chromatography gave reproducible results in the HPLC sepn of these cmpd in a very short time. All results were verified by mass spectrometry. The limit of detection for thiram in soil was 0.005 mg/kg, which corresponds with the criteria of the FAO (Codex Alimentus) concerning methods for the detn of dithiocarbamate residues in food.